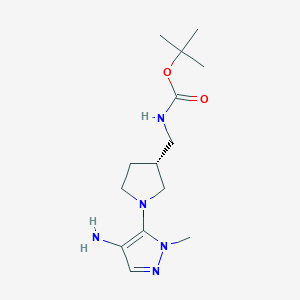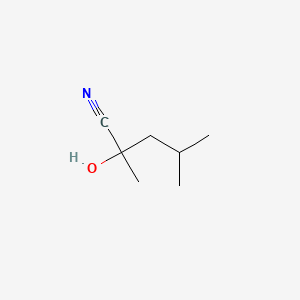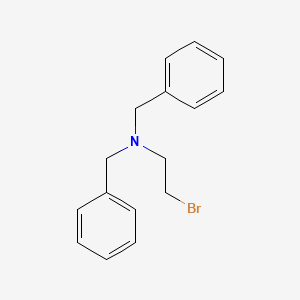
(R)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butyl carbamate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the pyrazole moiety, and the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include various amines, alkyl halides, and carbamates, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
化学反応の分析
Types of Reactions
®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the pyrazole ring could produce partially or fully hydrogenated products.
科学的研究の応用
Chemistry
In chemistry, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
作用機序
The mechanism of action of ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate stands out due to its unique combination of a pyrrolidine ring, pyrazole moiety, and tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H25N5O2 |
|---|---|
分子量 |
295.38 g/mol |
IUPAC名 |
tert-butyl N-[[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-7-10-5-6-19(9-10)12-11(15)8-17-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,16,20)/t10-/m1/s1 |
InChIキー |
ZVBRSCOYJDDSQV-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C2=C(C=NN2C)N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=C(C=NN2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)







![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)


